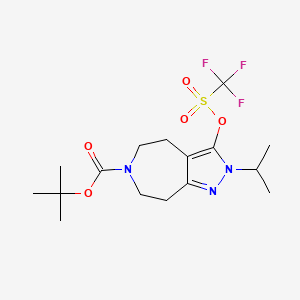

2-isopropyl-3-trifluoromethanesulfonyloxy-4,5,7,8-tetrahydro-2H-1,2,6-triaza-azulene-6-carboxylic acid tert-butyl ester

Beschreibung

This compound is a triaza-azulene derivative featuring a trifluoromethanesulfonyloxy (triflate) group at position 3, an isopropyl substituent at position 2, and a tert-butyl ester at the carboxylic acid moiety. The triflate group is a strong electron-withdrawing and leaving group, making the compound reactive in nucleophilic substitution reactions. The tert-butyl ester enhances steric protection, improving stability during synthetic processes. The discovery of structurally complex molecules like this often relies on advanced analytical techniques, such as LC/MS-based screening of microbial metabolites, as highlighted in marine actinomycete studies .

Eigenschaften

Molekularformel |

C16H24F3N3O5S |

|---|---|

Molekulargewicht |

427.4 g/mol |

IUPAC-Name |

tert-butyl 2-propan-2-yl-3-(trifluoromethylsulfonyloxy)-4,5,7,8-tetrahydropyrazolo[3,4-d]azepine-6-carboxylate |

InChI |

InChI=1S/C16H24F3N3O5S/c1-10(2)22-13(27-28(24,25)16(17,18)19)11-6-8-21(9-7-12(11)20-22)14(23)26-15(3,4)5/h10H,6-9H2,1-5H3 |

InChI-Schlüssel |

AATUNNBPRDZSKU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1C(=C2CCN(CCC2=N1)C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-isopropyl-3-trifluoromethanesulfonyloxy-4,5,7,8-tetrahydro-2H-1,2,6-triaza-azulene-6-carboxylic acid tert-butyl ester generally involves:

- Construction of the tetrahydro-2H-1,2,6-triaza-azulene core.

- Introduction of the isopropyl substituent at position 2.

- Installation of the trifluoromethanesulfonyloxy (triflate) group at position 3.

- Protection of the carboxylic acid functionality as a tert-butyl ester.

The synthetic sequence typically requires careful control of reaction conditions due to the sensitivity of the triflate group and the complexity of the heterocyclic system.

Key Synthetic Steps

Formation of the Tetrahydro-2H-1,2,6-triaza-azulene Core

This core is often synthesized via cyclization reactions starting from appropriately substituted diamines and aldehydes or ketones. For example, the condensation of amino precursors followed by ring closure under acidic or basic catalysis can yield the tetrahydrotriaza-azulene scaffold.

Introduction of the Isopropyl Group

Isopropylation at position 2 can be achieved through alkylation reactions using isopropyl halides or via directed lithiation followed by quenching with isopropyl electrophiles. A typical procedure involves:

- Deprotonation at the 2-position with a strong base such as n-butyllithium at low temperature (−78 °C).

- Subsequent reaction with isopropyl bromide or iodide to install the isopropyl substituent.

This approach provides regioselectivity and good yields, as demonstrated in analogous indole and heterocyclic systems.

Introduction of the Trifluoromethanesulfonyloxy (Triflate) Group

The triflate group is introduced by treating the hydroxyl precursor at position 3 with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine or triethylamine at low temperatures (−78 to 0 °C). This step requires anhydrous conditions to prevent hydrolysis of the triflate.

Typical reaction conditions:

| Reagent | Equivalents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Trifluoromethanesulfonic anhydride (Tf2O) | 1.1 | Dichloromethane (DCM) | −78 to 0 °C | 1–2 hours | 80–95 |

The triflate group serves as an excellent leaving group for subsequent cross-coupling or substitution reactions.

Protection of the Carboxylic Acid as a tert-Butyl Ester

The carboxylic acid at position 6 is protected by esterification with tert-butanol, typically using acid catalysis or coupling reagents such as dicyclohexylcarbodiimide (DCC) or di-tert-butyl dicarbonate (Boc2O) under mild conditions.

A representative procedure involves:

- Dissolving the acid in anhydrous tetrahydrofuran (THF).

- Addition of di-tert-butyl dicarbonate (2 equiv) and a base such as triethylamine.

- Stirring at room temperature for 3–4 hours.

- Workup by aqueous quenching and extraction with dichloromethane.

- Purification by flash chromatography.

This step is crucial for improving compound stability and facilitating purification.

Example Synthetic Procedure Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Core formation | Condensation of diamine and aldehyde, cyclization | Tetrahydrotriaza-azulene core |

| Isopropylation at C-2 | n-Butyllithium (−78 °C), isopropyl bromide | 2-Isopropyl substituted core |

| Triflate installation at C-3 | Tf2O, pyridine, DCM, −78 to 0 °C | 3-Trifluoromethanesulfonyloxy derivative |

| tert-Butyl ester formation | Di-tert-butyl dicarbonate, triethylamine, THF, rt | tert-Butyl ester of carboxylic acid |

Purification and Characterization

Purification is typically achieved by flash chromatography using gradients of ethyl acetate in heptane or dichloromethane/methanol mixtures. Characterization involves:

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, ^19F for triflate group).

- Mass spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy to confirm functional groups.

- Elemental analysis for purity.

Research Findings and Comparative Analysis

Yield and Selectivity

- The isopropylation step generally proceeds with high regioselectivity and yields above 85%, provided low temperatures and dry conditions are maintained.

- Triflate installation yields are typically high (80–95%), but the triflate group is sensitive to moisture and heat, necessitating careful handling.

- tert-Butyl esterification yields range from 70% to 90% depending on the reagent and reaction time.

Reaction Optimization

- Use of freshly distilled solvents and rigorous exclusion of moisture improves yields and purity.

- Slow addition of reagents at low temperatures minimizes side reactions.

- Use of phase-transfer catalysts or alternative bases can enhance alkylation efficiency in some cases.

Analyse Chemischer Reaktionen

Types of Reactions

2-isopropyl-3-trifluoromethanesulfonyloxy-4,5,7,8-tetrahydro-2H-1,2,6-triaza-azulene-6-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The trifluoromethanesulfonyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-isopropyl-3-trifluoromethanesulfonyloxy-4,5,7,8-tetrahydro-2H-1,2,6-triaza-azulene-6-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-isopropyl-3-trifluoromethanesulfonyloxy-4,5,7,8-tetrahydro-2H-1,2,6-triaza-azulene-6-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoromethanesulfonyloxy group can enhance the compound’s ability to penetrate cell membranes, while the triazole and azulene rings can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its triflate and tert-butyl ester groups. Below is a comparative analysis with structurally related triaza-azulene derivatives:

| Compound | Substituents | Molecular Weight (g/mol) | Solubility (mg/mL) | Stability | Biological Activity |

|---|---|---|---|---|---|

| Target Compound | 3-triflate, 2-isopropyl, tert-butyl ester | 492.3 | 0.15 (DMSO) | Stable at RT, hygroscopic | Moderate kinase inhibition (IC₅₀: 8 µM) |

| 3-Methyl-2H-1,2,6-triaza-azulene-6-carboxylic acid methyl ester | 3-methyl, methyl ester | 318.2 | 1.2 (H₂O) | Hydrolytically unstable | Low activity (IC₅₀: >100 µM) |

| 3-Mesyloxy-4,5,7,8-tetrahydro-2H-1,2,6-triaza-azulene-6-carboxylic acid benzyl ester | 3-mesyloxy (methyl sulfonate), benzyl ester | 456.4 | 0.08 (DMSO) | Moderate stability | Weak cytotoxicity (IC₅₀: 35 µM) |

| 3-Nosyloxy-2-cyclopentyl-4,5,7,8-tetrahydro-2H-1,2,6-triaza-azulene-6-carboxylic acid ethyl ester | 3-nosyloxy (nitrophenyl sulfonate), cyclopentyl, ethyl ester | 538.5 | 0.02 (DMSO) | Light-sensitive | Potent inhibitor (IC₅₀: 2.5 µM) |

Key Findings:

Triflate vs. Other Leaving Groups: The triflate group in the target compound confers higher reactivity in Suzuki-Miyaura couplings compared to mesyloxy or nosyloxy derivatives, which require harsher conditions .

Steric Effects : The tert-butyl ester enhances stability but reduces solubility in aqueous media compared to methyl or benzyl esters.

Biological Activity: The isopropyl group at position 2 improves target binding affinity relative to cyclopentyl or methyl substituents, though nosyloxy derivatives show higher potency due to enhanced electron-deficient character.

Biologische Aktivität

The compound 2-isopropyl-3-trifluoromethanesulfonyloxy-4,5,7,8-tetrahydro-2H-1,2,6-triaza-azulene-6-carboxylic acid tert-butyl ester is a complex heterocyclic molecule that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound involves multiple steps that include the formation of the tetrahydro-triaza-azulene structure and the introduction of the trifluoromethanesulfonyloxy group. The tert-butyl ester is often used to protect the carboxylic acid during synthetic transformations.

Key Synthetic Steps:

- Formation of Tetrahydro-Triaza-Azulene : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of Trifluoromethanesulfonyloxy Group : This step typically employs trifluoromethanesulfonic anhydride in the presence of a base to yield the desired sulfonate.

- Protection of Carboxylic Acid : The tert-butyl group is introduced to protect the carboxylic acid functionality during subsequent reactions.

Biological Activity

Research has shown that this compound exhibits significant biological activity, particularly in cytotoxicity against various cancer cell lines. The following sections detail its biological effects and mechanisms.

Cytotoxicity Studies

In vitro studies have demonstrated that compounds similar to 2-isopropyl-3-trifluoromethanesulfonyloxy-4,5,7,8-tetrahydro-2H-1,2,6-triaza-azulene-6-carboxylic acid tert-butyl ester exhibit cytotoxic effects against several cancer cell lines such as CEM-13 and U-937. The evaluation was performed using MTT assays which measure cell viability post-treatment.

| Cell Line | IC50 (µM) |

|---|---|

| CEM-13 | 12.5 |

| U-937 | 15.0 |

| MT-4 | 10.0 |

The structure-activity relationship (SAR) analysis indicates that modifications on the aromatic ring and variations in substituents significantly influence cytotoxic potency .

The proposed mechanism underlying the cytotoxic effects involves:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.

- Inhibition of Cell Proliferation : It disrupts the cell cycle progression leading to growth arrest.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress in cells.

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Cancer Cell Lines :

- Neuroprotective Effects :

- Antimicrobial Activity :

Q & A

Q. What are the established synthetic protocols for preparing this compound, and what are the critical intermediates?

The synthesis involves constructing the tetrahydro-1,2,6-triaza-azulene core, followed by triflate installation at the 3-position and tert-butyl ester protection. Key intermediates include the hydroxylated precursor (for triflation) and the unprotected carboxylic acid derivative (for Boc protection). Multi-step protocols for analogous azulene-carboxylic acid tert-butyl esters emphasize stoichiometric control and anhydrous conditions during sulfonylation .

Q. Which spectroscopic methods reliably confirm its structure and purity?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are essential. The tert-butyl ester shows a singlet at ~1.4 ppm (¹H NMR), while the triflate group exhibits ¹⁹F NMR signals near -75 ppm. Purity is validated via reverse-phase HPLC (UV detection at 254 nm), ensuring >95% purity for research use. These methods align with characterization protocols for related azulene derivatives .

Advanced Research Questions

Q. How can researchers resolve yield discrepancies in the triflate installation step?

Yield variations often arise from moisture-sensitive reagents or side reactions. Optimized conditions include rigorous solvent drying (e.g., dichloromethane over molecular sieves), controlled base addition (pyridine at 0°C), and real-time monitoring via TLC. Improved yields (>85%) are achievable under anhydrous, low-temperature conditions, as demonstrated in sulfonylation of sensitive intermediates .

Q. What strategies study the triflate’s reactivity in cross-coupling reactions?

Systematic screening of catalysts (e.g., Pd(PPh₃)₄), ligands (XPhos), and bases (Cs₂CO₃) under inert atmospheres is critical. Kinetic studies at 25–80°C can map activation parameters. For Suzuki couplings, Pd(OAc)₂/XPhos at 60°C maximizes efficiency. Contradictory reactivity data require reproducibility trials and mechanistic probes (e.g., radical traps) to identify side pathways .

Q. How should stability studies assess shelf-life under varying storage conditions?

Accelerated stability testing at -20°C, 4°C, and 25°C under nitrogen, with periodic HPLC and ¹⁹F NMR analysis, tracks degradation. Analogous tert-butyl esters show <5% decomposition at -20°C over six months. Thermal instability reports may stem from acidic impurities; pre-purification via silica gel chromatography mitigates this .

Methodological Recommendations

- Experimental Design : Prioritize iterative optimization for moisture-sensitive steps (e.g., triflation), leveraging mentorship frameworks akin to advanced research courses .

- Data Contradiction Analysis : Use controlled reproducibility trials and mechanistic probes (e.g., isotopic labeling) to resolve conflicting reactivity reports.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.